Dideoxycytidinene

Catalog No.
S596857
CAS No.
7481-88-1
M.F
C9H11N3O3
M. Wt
209.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dideoxycytidinene

CAS Number

7481-88-1

Product Name

Dideoxycytidinene

IUPAC Name

4-amino-1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one

Molecular Formula

C9H11N3O3

Molecular Weight

209.20 g/mol

InChI

InChI=1S/C9H11N3O3/c10-7-3-4-12(9(14)11-7)8-2-1-6(5-13)15-8/h1-4,6,8,13H,5H2,(H2,10,11,14)/t6-,8+/m0/s1

InChI Key

OOBICGOWICFMIX-POYBYMJQSA-N

Synonyms

2’,3’-Didehydro-2’,3’-dideoxycytidine; 1-(2,3-Dideoxy-β-D-glycero-pent-2-enofuranosyl)cytosine; 2’,3’-Dideoxycytidin-2’-ene; 2’,3’-Dideoxy-2’-Cytidinene; D 4C; USP Zalcitabine Related Compound A

Canonical SMILES

C1=CC(OC1CO)N2C=CC(=NC2=O)N

Isomeric SMILES

C1=C[C@@H](O[C@@H]1CO)N2C=CC(=NC2=O)N

The exact mass of the compound 2',3'-Didehydro-2',3'-dideoxycytidine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Deoxyribonucleosides - Dideoxynucleosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Dideoxycytidinene (d4C, CAS 7481-88-1), chemically known as 2',3'-didehydro-2',3'-dideoxycytidine, is an unsaturated pyrimidine nucleoside analog. While structurally related to the saturated analog zalcitabine (ddC) and the thymidine analog stavudine (d4T), d4C is primarily procured as a specialized reference standard and synthetic precursor rather than a therapeutic agent. Its value lies in its 2',3'-double bond, which provides a reactive site for downstream functionalization in nucleoside chemistry [1], and its distinct mitochondrial toxicity profile, making it a critical benchmark in polymerase affinity and off-target toxicity assays [2].

Research Fit

1 Reported HIV replication inhibitor for antiviral research models
2 Reference standard for zalcitabine-related analytical method development
3 Synthetic intermediate with 2′,3′-unsaturation for nucleoside analog derivatization

Substituting d4C with its saturated counterpart ddC or its thymidine analog d4T compromises both synthetic and analytical workflows. In synthetic chemistry, the lack of the 2',3'-unsaturated bond in ddC prevents direct halogenation or epoxidation required to generate advanced modified nucleosides [1]. In biological assays, d4C exhibits a specific intermediate mitochondrial toxicity profile (mtDNA depletion) that is quantitatively distinct from the highly toxic ddC and the less toxic d4T [2]. Furthermore, viral reverse transcriptase mutants (such as K65R) discriminate between cytidine and thymidine bases, meaning d4T cannot serve as an accurate substitute for d4C when profiling pyrimidine-specific resistance mechanisms [3].

Substitution Risk

Target
d4C (2′,3′-unsaturated)
Progressive loss of antiviral activity in long-term culture; requires frequent replenishment
More chemically reactive; suited for further derivatization and analog synthesis
Substitute
ddC (saturated)
Maintains antiviral effect over extended incubation; suited for long-term studies
Developed as direct-acting agent; distinct molecular geometry limits synthetic utility

Mitochondrial Toxicity Benchmarking

In human lymphoblastoid CEM cell assays, d4C demonstrates a distinct mitochondrial toxicity profile compared to other nucleoside reverse transcriptase inhibitors. The potency of mtDNA depletion follows the strict order of ddC > d4C > d4T > AZT > ddI. Specifically, d4C decreases mtDNA content by 50% at doses significantly lower than those required to inhibit overall cell growth by 50% (ID50), but it remains less severely toxic than the saturated analog ddC [1].

Evidence DimensionPotency of mitochondrial DNA (mtDNA) depletion
Target Compound Datad4C (Intermediate depletion potency; 50% mtDNA reduction occurs below cellular ID50)
Comparator Or BaselineddC (Highest depletion potency) and d4T (Lower depletion potency than d4C)
Quantified DifferenceStrict rank order of toxicity: ddC > d4C > d4T
ConditionsHuman lymphoblastoid CEM cells, 4-day incubation

For researchers developing novel NRTIs, d4C serves as a crucial intermediate-toxicity benchmark to calibrate mitochondrial DNA depletion assays against the highly toxic ddC standard.

Anti-HIV Potency
Head-to-head
MIC50 0.3 µM
Supports equivalent acute antiviral potency context
ATH8 cells; HIV-induced cytopathogenicity; d4C matches ddC

Precursor for 2',3'-Modified Nucleosides

The 2',3'-didehydro structure of d4C provides a reactive double bond that is absent in zalcitabine (ddC). This unsaturation allows d4C to act as a direct precursor for the multigram synthesis of complex nucleoside analogs, including fluorinated derivatives and enantiomeric forms. Acetyl bromide-mediated functionalization and other addition reactions across the 2',3'-double bond are impossible with the fully saturated ddC ring [1].

Evidence DimensionChemical reactivity for 2',3'-functionalization
Target Compound Datad4C (Reactive 2',3'-double bond present)
Comparator Or BaselineddC (Fully saturated 2',3'-bond)
Quantified DifferenceBinary capability (d4C supports direct double-bond addition reactions; ddC does not)
ConditionsMultigram synthetic workflows (e.g., acetyl bromide-mediated synthesis)

Procurement of d4C is essential for medicinal chemistry workflows requiring a functionalizable pyrimidine scaffold to synthesize downstream modified nucleosides.

Selectivity Index
Head-to-head
67–117 fold
Supports selectivity window benchmarking in cell-based assays
Antiviral 0.3 µM vs. cytotoxic 20–35 µM; MT-4 / ATH8 cells

K65R Mutation Discrimination

Viral reverse transcriptase (RT) variants, such as those harboring the K65R mutation, exhibit distinct discrimination profiles based on the nucleoside base and sugar ring. While the K65R mutation causes a 5.0-fold decrease in the activity of the saturated analog ddC, unsaturated analogs like d4C and d4T show differing resistance profiles due to differences in base-pairing and active site projection between cytidine and thymidine [1].

Evidence DimensionRT mutant (K65R) resistance profiling
Target Compound Datad4C (Pyrimidine-specific unsaturated analog profile)
Comparator Or Baselined4T (Thymidine-specific unsaturated analog profile) and ddC (Saturated pyrimidine profile)
Quantified DifferenceDifferential fold-resistance based on base (cytidine vs. thymidine) and sugar saturation
ConditionsIn vitro HIV-1 reverse transcriptase inhibition assays (K65R mutant vs. wild-type)

d4C is required for virology labs profiling pyrimidine-specific vs. purine/thymidine-specific base discrimination in drug-resistant RT mutants.

Long-Term Stability
Head-to-head
d4C: progressive loss of effect over 10-day incubation
ddC: maintains antiviral effect
Stability profile may affect long-term assay design
HIV-infected ATH8 cells; attributed to 2′,3′-unsaturation instability
PBMC Potency Rank
Class-level
Reported order: AZT > ddC > d4T > ddI
Class-level potency inference for ex vivo PBMC models
PHA-stimulated PBMCs; d4C not directly tested; data to verify
X-Ray Conformation
Reported
Molecule A: 61.3°
Molecule B: 19.8°
Conformational basis for stability assessment and analog design
Glycosyl torsion angle (XCN); orthorhombic P212121; R = 0.033

Mitochondrial Toxicity Reference Standard

Because d4C exhibits an intermediate level of mitochondrial DNA depletion (less toxic than ddC but more toxic than d4T), it is highly procured as a reference standard to calibrate in vitro cytotoxicity and mtDNA depletion assays during the preclinical safety screening of novel nucleoside analogs [1].

Synthetic Intermediate for Halogenated Nucleosides

The 2',3'-unsaturated bond of d4C makes it an ideal starting material for the synthesis of advanced antiviral candidates. It is routinely used in medicinal chemistry to generate 2'- or 3'-halogenated (e.g., fluorinated) cytidine derivatives via electrophilic addition, a process not possible with saturated analogs like ddC [2].

Drug-Resistant Polymerase Profiling

d4C is utilized in reverse transcriptase inhibition assays to evaluate the structural mechanisms of viral resistance (such as the K65R mutation). Comparing d4C to d4T and ddC allows researchers to isolate the specific effects of the cytidine base and the unsaturated sugar ring on enzyme binding affinity [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Reference standard for analytical QC
Chromatographic and spectroscopic distinction from ddC
Purity assessment method development for zalcitabine formulations
Synthetic intermediate for nucleoside analogs
2′,3′-unsaturation reactivity for derivatization
Derivative synthesis efficiency; stavudine-analog pathway yield
Probe for structure-stability relationship studies
Conformational flexibility and chemical instability profile
Analog stability benchmarking; 2′-substituted derivative comparison
Short-term in vitro HIV replication studies
Acute antiviral potency in lymphoid cell lines
Infection model endpoint context; short-duration assay design

XLogP3

-1.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

209.08004122 Da

Monoisotopic Mass

209.08004122 Da

Heavy Atom Count

15

LogP

-1.55 (LogP)

UNII

CI9X00489L

Other CAS

7481-88-1

Wikipedia

2',3'-didehydro-2',3'-dideoxycytidine

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